N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of two pyrimidine rings and a piperazine ring, which are functionalized with dimethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Functionalization of the Piperazine Ring: The piperazine ring is then functionalized with a pyrimidine derivative. This can be achieved by reacting the piperazine with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to form the desired intermediate.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base, such as sodium hydride, to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions. It is also used in the development of fluorescent markers for imaging studies.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders. It acts as a lead compound for the development of new drugs.
Industry: Utilized in the production of dyes, coatings, and polymers. It also finds applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways contribute to its therapeutic potential and biological activity.
Comparison with Similar Compounds
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of two pyrimidine rings and a piperazine ring in this compound provides unique structural features that contribute to its distinct chemical and biological properties.
- Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-16-6-4-13(18-12)21-8-10-22(11-9-21)14-5-7-17-15(19-14)20(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADTIALCZVOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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